molecular formula C16H15Cl2N3O B5136510 N-(3-chloro-2-methylanilino)-N'-(2-chlorophenyl)-2-oxopropanimidamide

N-(3-chloro-2-methylanilino)-N'-(2-chlorophenyl)-2-oxopropanimidamide

Cat. No.: B5136510
M. Wt: 336.2 g/mol
InChI Key: GNMHBTSGDSKDCN-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide is a synthetic organic compound that belongs to the class of anilino derivatives These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide typically involves the reaction of 3-chloro-2-methylaniline with 2-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with an appropriate reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide shares structural similarities with other anilino derivatives such as:
    • N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanamide
    • N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanethioamide

Uniqueness

The unique combination of chloro and methyl groups in N-(3-chloro-2-methylanilino)-N’-(2-chlorophenyl)-2-oxopropanimidamide contributes to its distinct chemical properties, making it a valuable compound for various applications. Its specific reactivity and potential biological activity set it apart from other similar compounds.

Properties

IUPAC Name

N-(3-chloro-2-methylanilino)-N'-(2-chlorophenyl)-2-oxopropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c1-10-12(17)7-5-9-14(10)20-21-16(11(2)22)19-15-8-4-3-6-13(15)18/h3-9,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMHBTSGDSKDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NNC(=NC2=CC=CC=C2Cl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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